molecular formula C11H10N4 B14380551 1H-Perimidin-2(3H)-one, hydrazone CAS No. 89472-97-9

1H-Perimidin-2(3H)-one, hydrazone

Cat. No.: B14380551
CAS No.: 89472-97-9
M. Wt: 198.22 g/mol
InChI Key: GBZVIQVQSOJUPH-UHFFFAOYSA-N
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Description

1H-Perimidin-2(3H)-one, hydrazone is a heterocyclic compound that belongs to the class of perimidine derivatives These compounds are characterized by a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Perimidin-2(3H)-one, hydrazone typically involves the cyclocondensation reaction of 1,8-diaminonaphthalene with carboxylic acids under microwave irradiation . This method is widely used due to its efficiency and the high yield of the desired product. The reaction conditions often require specific reagents and controlled environments to ensure the successful formation of the compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclocondensation reactions using automated systems to maintain consistent reaction conditions. The use of microwave irradiation in industrial processes helps in reducing reaction times and improving the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1H-Perimidin-2(3H)-one, hydrazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functionalities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific atoms or groups within the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perimidine derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .

Mechanism of Action

The mechanism of action of 1H-Perimidin-2(3H)-one, hydrazone involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in regulating insulin signaling pathways . By inhibiting this enzyme, the compound can enhance insulin sensitivity and potentially be used in the treatment of type II diabetes.

Properties

CAS No.

89472-97-9

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

1H-perimidin-2-ylhydrazine

InChI

InChI=1S/C11H10N4/c12-15-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8/h1-6H,12H2,(H2,13,14,15)

InChI Key

GBZVIQVQSOJUPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)NN

Origin of Product

United States

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